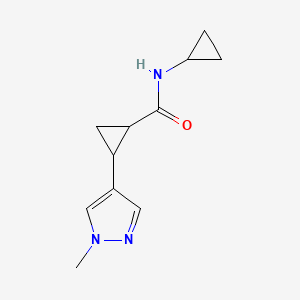

N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

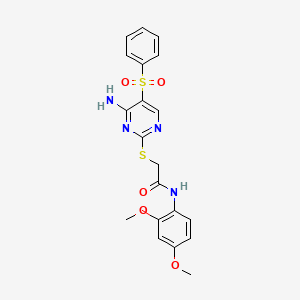

“N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring is a key structural feature, characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

- Brönsted Acid-mediated Annulations : A study demonstrated the use of 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines under the influence of a Brönsted acid to afford 1,3,5-trisubstituted pyrazoles, highlighting a strategy for synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).

- Lewis Acid Catalyzed Reactions : Research described the efficient Lewis acid catalyzed reactions of donor–acceptor cyclopropanes with 1- and 2-pyrazolines, leading to the formation of substituted 2-pyrazolines and 1,2-diazabicyclo[3.3.0]octanes, showcasing a method for generating N-substituted 2-pyrazolines or 1,2-diazabicyclooctanes depending on the starting pyrazoline (Tomilov et al., 2010).

- Direct N-cyclopropylation : An expedient method for the N-cyclopropylation of azoles and amides was developed, employing a nonpyrophoric cyclopropylbismuth reagent, highlighting the versatility of cyclopropanes in medicinal chemistry due to their spatial, electronic features, and high metabolic stability (Gagnon et al., 2007).

Biological Evaluations

- Antitumor Agents : Benzothiazole derivatives, including compounds with cyclopropanecarbonylamino motifs, were designed, synthesized, and evaluated for their potent antitumor activities. Notably, certain derivatives exhibited excellent in vivo inhibitory effects on tumor growth, underscoring the therapeutic potential of these compounds (Yoshida et al., 2005).

- Antifungal Activity : The synthesis of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives was reported, which were active against Candida albicans in vitro, demonstrating the relevance of cyclopropane derivatives in developing new antifungal agents (Maruoka et al., 2008).

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

Related compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

Related compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds, which are common motifs in a wide range of synthesized drugs .

Pharmacokinetics

The pharmacokinetics of related compounds, such as 5-amino-pyrazoles, have been studied extensively .

Result of Action

Related compounds, such as 5-amino-pyrazoles, have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

The synthesis of related compounds, such as 5-amino-pyrazoles, has been carried out under a variety of conditions, suggesting that the synthesis and action of these compounds can be influenced by environmental factors .

Propiedades

IUPAC Name |

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-6-7(5-12-14)9-4-10(9)11(15)13-8-2-3-8/h5-6,8-10H,2-4H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCKPKSHTHFOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC2C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)

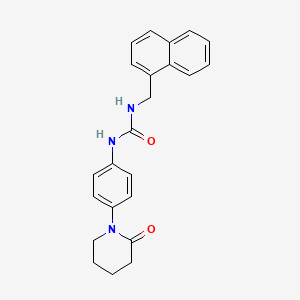

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

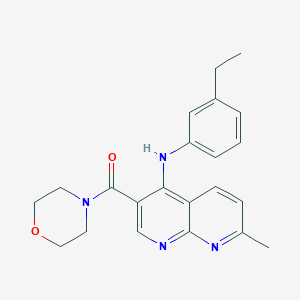

![Ethyl 4-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921274.png)

![[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B2921276.png)

![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

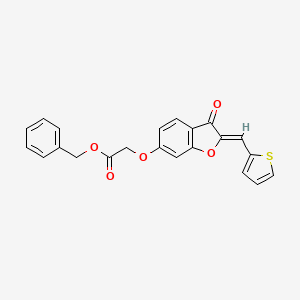

![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)